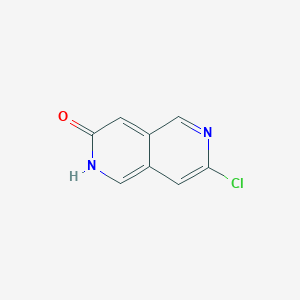
1-(2-Bromo-3,4-dimethoxyphenyl)-2,2,2-trifluoroethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Bromo-3,4-dimethoxyphenyl)-2,2,2-trifluoroethanone is an organic compound with a complex structure that includes bromine, methoxy groups, and trifluoromethyl groups
Preparation Methods
The synthesis of 1-(2-Bromo-3,4-dimethoxyphenyl)-2,2,2-trifluoroethanone typically involves several steps:
Starting Materials: The synthesis begins with 2-bromo-3,4-dimethoxybenzene and trifluoroacetic anhydride.
Reaction Conditions: The reaction is carried out under anhydrous conditions with a suitable catalyst, often in the presence of a base such as pyridine.
Industrial Production: Industrial methods may involve continuous flow reactors to optimize yield and purity, ensuring scalability for large-scale production.
Chemical Reactions Analysis
1-(2-Bromo-3,4-dimethoxyphenyl)-2,2,2-trifluoroethanone undergoes various chemical reactions:
Oxidation: This compound can be oxidized using reagents like potassium permanganate, leading to the formation of carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.
Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., KMnO4), reducing agents (e.g., LiAlH4), and nucleophiles (e.g., amines). Reactions are often conducted under controlled temperatures and inert atmospheres to prevent side reactions.
Major Products: The major products depend on the type of reaction, such as alcohols from reduction or substituted derivatives from nucleophilic substitution.
Scientific Research Applications
1-(2-Bromo-3,4-dimethoxyphenyl)-2,2,2-trifluoroethanone has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting specific enzymes or receptors.
Industry: It is utilized in the development of specialty chemicals and materials, including polymers and advanced coatings.
Mechanism of Action
The mechanism by which 1-(2-Bromo-3,4-dimethoxyphenyl)-2,2,2-trifluoroethanone exerts its effects involves several molecular targets and pathways:
Molecular Targets: The compound interacts with various enzymes and receptors, potentially inhibiting or activating specific biochemical pathways.
Pathways Involved: It may affect signal transduction pathways, leading to changes in cellular functions such as proliferation, apoptosis, or metabolism.
Comparison with Similar Compounds
1-(2-Bromo-3,4-dimethoxyphenyl)-2,2,2-trifluoroethanone can be compared with similar compounds to highlight its uniqueness:
Similar Compounds: Compounds like 2-bromo-3,4-dimethoxyphenylacetonitrile and 2-bromo-3,4-dimethoxyphenylacetyl chloride share structural similarities.
Uniqueness: The presence of the trifluoromethyl group in this compound imparts unique chemical properties, such as increased lipophilicity and stability, distinguishing it from its analogs.
Properties
Molecular Formula |
C10H8BrF3O3 |
|---|---|
Molecular Weight |
313.07 g/mol |
IUPAC Name |
1-(2-bromo-3,4-dimethoxyphenyl)-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C10H8BrF3O3/c1-16-6-4-3-5(7(11)8(6)17-2)9(15)10(12,13)14/h3-4H,1-2H3 |
InChI Key |
MCMRGMWFNLBMSZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C=C1)C(=O)C(F)(F)F)Br)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


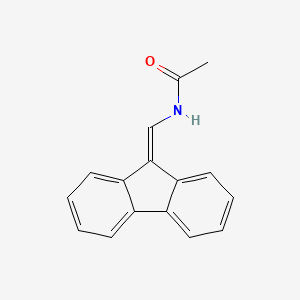
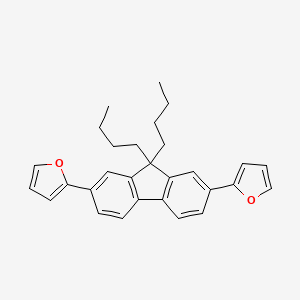







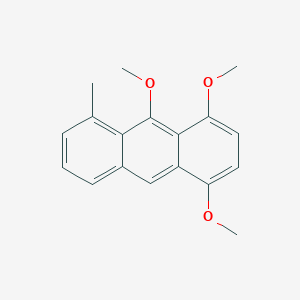
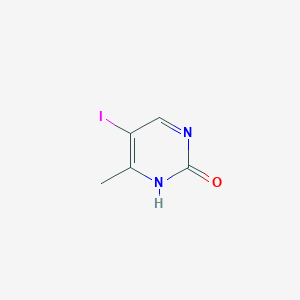

![(E)-2,2'-dibromo-4,4'-bis(2-hexyldecyl)-[6,6'-bithieno[3,2-b]pyrrolylidene]-5,5'(4H,4'H)-dione](/img/structure/B13132029.png)
